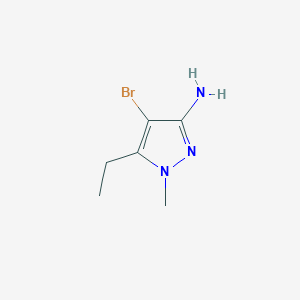

4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine

Descripción general

Descripción

Pyrazoles are a type of organic compound with a five-membered aromatic ring structure that contains two nitrogen atoms and three carbon atoms . They are used as biochemical reagents and can serve as biological materials or organic compounds for life science-related research . They are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, 1-Methyl-1H-pyrazol-5-amine has a boiling point of 95 - 96 deg C @0.5mmHg and a freezing/melting point of 74 - 76 deg C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in forming 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through reactions with malononitrile and cyanoacetamide, leading to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Georgiy G. Yakovenko et al., 2020). This showcases the compound's role in creating a diverse array of heterocyclic frameworks which are crucial in medicinal chemistry and material science.

Biological Activity

Pyrazole derivatives, synthesized using this compound, have been explored for their biological activities. Studies have identified these derivatives to exhibit significant antitumor, antifungal, and antibacterial properties, highlighting the potential pharmacophore sites for developing novel therapeutic agents (A. Titi et al., 2020). This underlines the importance of such compounds in the discovery and development of new drugs.

Nonlinear Optical Properties

The compound has also been investigated for its structural characterization and nonlinear optical properties. A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a related derivative, revealed insights into its molecular structure and indicated significant nonlinear optical properties (Ö. Tamer et al., 2016). This suggests potential applications in optical materials and devices, showcasing the broader applicability of this compound derivatives in material science.

Mecanismo De Acción

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

Safety and hazards associated with a specific pyrazole derivative would depend on its exact structure. For example, 1-Methyl-1H-pyrazol-5-amine may cause skin irritation, may be harmful if absorbed through the skin, may cause irritation of the digestive tract, may be harmful if swallowed, causes respiratory tract irritation, and may be harmful if inhaled .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-5-ethyl-1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-3-4-5(7)6(8)9-10(4)2/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWVAYJWOTVQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

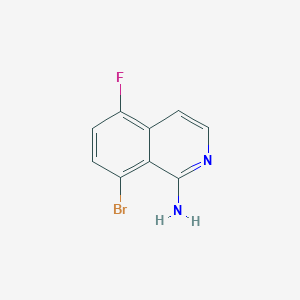

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

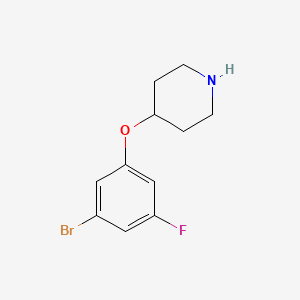

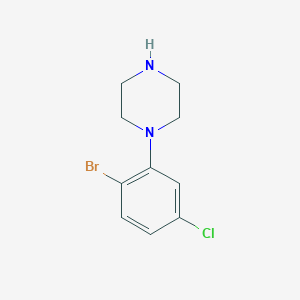

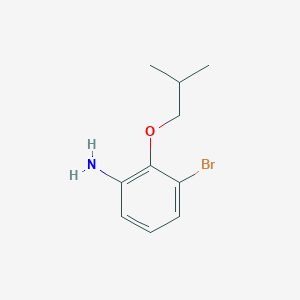

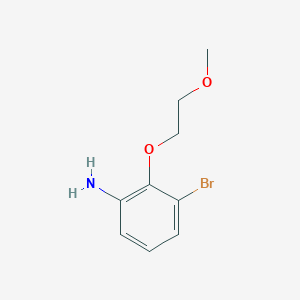

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)